molecular formula C26H20I2N2O5 B11075624 (4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one

(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one

Cat. No.: B11075624
M. Wt: 694.3 g/mol
InChI Key: TXSOGNHJYAQBDX-QRVIBDJDSA-N
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Description

4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, isopropyl, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrobenzyl group: This step often involves nitration reactions under controlled conditions.

    Final assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrobenzyl)pyridine: Shares the nitrobenzyl group but lacks the oxazole ring and iodination.

    (4-Nitrophenyl)methanol: Contains the nitrobenzyl group but differs in the overall structure.

Uniqueness

4-((Z)-1-{3,5-DIIODO-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-ISOPROPYLPHENYL)-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and iodination distinguishes it from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C26H20I2N2O5

Molecular Weight

694.3 g/mol

IUPAC Name

(4Z)-4-[[3,5-diiodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-(4-propan-2-ylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C26H20I2N2O5/c1-15(2)18-5-7-19(8-6-18)25-29-23(26(31)35-25)13-17-11-21(27)24(22(28)12-17)34-14-16-3-9-20(10-4-16)30(32)33/h3-13,15H,14H2,1-2H3/b23-13-

InChI Key

TXSOGNHJYAQBDX-QRVIBDJDSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)/C(=O)O2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)C(=O)O2

Origin of Product

United States

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